(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
Overview
Description
“(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydrogens . Boronic acids are known for their ability to form reversible covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of chemical and biological applications .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of a boronate ester with a suitable partner molecule in the presence of a catalyst . The synthesis of boronic acids and their derivatives has been a topic of ongoing research, with many studies focusing on improving the efficiency, selectivity, and scope of these reactions .
Molecular Structure Analysis
The molecular structure of “(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” involves a boron atom bonded to an oxygen atom and two hydrogens, with the boron atom also being part of a larger organic structure . The exact structure can vary depending on the specific substituents attached to the boron atom.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo a variety of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst . Boronic acids can also react with diols and other compounds containing hydroxyl groups to form boronate esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on their specific structure. In general, boronic acids are stable under normal conditions but can decompose under high heat or in the presence of strong acids or bases .
Scientific Research Applications
Chemical Behavior and Interactions
Research has explored the chemical behavior of monomeric pyrazol-1-ylboranes, closely related compounds, demonstrating their interactions with pyrazoles and (dimethylamino)dialkylboranes. These studies have led to the identification of molar addition compounds and suggested mechanisms involving mobile bridging hydrogen and cyclic transition states. This foundational work highlights the chemical versatility and reactivity of pyrazolylboronic acid derivatives in forming complex boron-nitrogen compounds, potentially applicable in synthesizing new organic molecules (Alam & Niedenzu, 1982).
Structural Characterization and Synthesis
Further studies have detailed the synthesis and structural characterization of silylated or germylated pyrazoleboronic acids, which provide insights into the synthesis pathways and physical properties of these compounds. These findings are crucial for developing new materials and chemicals with tailored properties for various scientific applications (Durka et al., 2015).
Applications in Heterocyclic Synthesis
The synthesis and transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate highlight the role of compounds with a dimethylamino moiety in facilitating various alkylation and ring closure reactions. These processes are foundational in generating structurally diverse libraries of compounds, indicating the potential of pyrazolylboronic acid derivatives in heterocyclic chemistry and drug discovery (Bevk et al., 2001).
Anticancer Molecule Development
A notable application in medicinal chemistry involves the bioanalysis and in vitro metabolite profiling of a new boronic acid-based anticancer molecule. This study underlines the importance of pyrazolylboronic acid derivatives in developing therapeutic agents, demonstrating their potential in treating diseases such as cancer (Zagade et al., 2020).
Safety And Hazards
Future Directions
The future of boronic acid research is likely to involve further exploration of their potential applications in various fields, including medicine, materials science, and environmental science. There is also ongoing interest in developing new methods for the synthesis of boronic acids and their derivatives, with a particular focus on improving the efficiency and selectivity of these reactions .
properties
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQESQCZFLTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743835 | |
Record name | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1086063-73-1 | |
Record name | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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